O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate
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Overview
Description
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate is a complex organophosphorus compound It is characterized by the presence of a phenylphosphonoselenoate group and two 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate typically involves the reaction of phenylphosphonoselenoic acid with 1-hydroxy-2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of selenium.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group or the piperidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of selenium, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in oxidative stress-related conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound can scavenge ROS, thereby reducing oxidative damage in biological systems. It may also interact with specific enzymes and proteins, modulating their activity and contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical with antioxidant properties.
Phenylphosphonic acid: A simpler analog with similar phosphorus chemistry but lacking the selenium component.
Uniqueness
O,O-Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phenylphosphonoselenoate is unique due to the presence of both the phenylphosphonoselenoate group and the 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl groups
Properties
CAS No. |
68541-90-2 |
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Molecular Formula |
C24H41N2O4PSe |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
bis[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy]-phenyl-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H41N2O4PSe/c1-21(2)14-18(15-22(3,4)25(21)27)29-31(32,20-12-10-9-11-13-20)30-19-16-23(5,6)26(28)24(7,8)17-19/h9-13,18-19,27-28H,14-17H2,1-8H3 |
InChI Key |
WXNOOHMLRCZZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(=[Se])(C2=CC=CC=C2)OC3CC(N(C(C3)(C)C)O)(C)C)C |
Origin of Product |
United States |
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